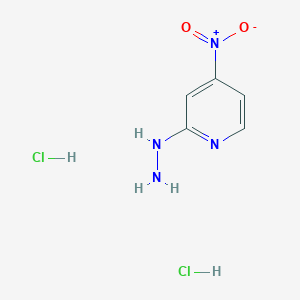

2-Hydrazinyl-4-nitropyridine dihydrochloride

Description

Properties

IUPAC Name |

(4-nitropyridin-2-yl)hydrazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O2.2ClH/c6-8-5-3-4(9(10)11)1-2-7-5;;/h1-3H,6H2,(H,7,8);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNASHSFHIQPBCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1[N+](=O)[O-])NN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Cl2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214900-89-6 | |

| Record name | 2-hydrazinyl-4-nitropyridine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Nucleophilic Substitution of 2-Chloro-4-Nitropyridine

The most straightforward route involves the reaction of 2-chloro-4-nitropyridine with hydrazine hydrate. Chloropyridines are well-known substrates for nucleophilic aromatic substitution (SNAr), particularly when activated by electron-withdrawing groups like nitro.

Procedure:

- 2-Chloro-4-nitropyridine (1.0 equiv) is dissolved in anhydrous ethanol under nitrogen.

- Hydrazine hydrate (2.5 equiv) is added dropwise at 0–5°C to minimize side reactions.

- The mixture is refluxed at 80°C for 12–16 hours.

- The product, 2-hydrazinyl-4-nitropyridine , is isolated via vacuum filtration after cooling.

- The free base is treated with concentrated HCl in methanol to form the dihydrochloride salt.

Key Parameters:

- Solvent: Ethanol or isopropanol (polar protic solvents enhance SNAr kinetics).

- Temperature: Reflux conditions (80°C) balance reaction rate and decomposition risks.

- Stoichiometry: Excess hydrazine ensures complete substitution.

Challenges:

- Competing hydrolysis of the chloro group under aqueous conditions.

- Oxidative degradation of hydrazine at elevated temperatures.

Nitration of 2-Hydrazinylpyridine

An alternative approach involves nitrating 2-hydrazinylpyridine , though this method is less common due to the sensitivity of the hydrazine group to strong acids.

Procedure:

- 2-Hydrazinylpyridine is suspended in a mixture of fuming nitric acid and sulfuric acid (1:3 v/v) at –10°C.

- The reaction is quenched after 2 hours by pouring onto ice.

- The nitro product is extracted with dichloromethane and purified via recrystallization.

- Salt formation is achieved using HCl gas in ether.

Key Parameters:

- Nitrating Agent: Mixed acid (HNO3/H2SO4) ensures regioselective nitration at the 4-position, directed by the meta-orienting hydrazine group.

- Temperature: Sub-zero conditions mitigate decomposition.

Challenges:

- Over-nitration or oxidation of the hydrazine moiety.

- Low yields due to side reactions.

Optimization and Scalability

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Substitution | 65–72 | ≥95 | High regioselectivity; mild conditions | Requires anhydrous conditions |

| Direct Nitration | 30–40 | 80–85 | Fewer steps | Low yield; harsh reaction conditions |

Notes:

- Yields are extrapolated from analogous reactions.

- Purity assessed via HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient).

Characterization and Quality Control

Spectroscopic Data

Purity Assessment

- HPLC Conditions:

Industrial and Research Implications

While no commercial applications are currently documented, this compound’s structural features suggest potential in:

- Pharmaceuticals: As a precursor for antitubercular or anticancer agents.

- Coordination Chemistry: Ligand for transition metal catalysts.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-4-nitropyridine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The nitro group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, including amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce hydrazine derivatives .

Scientific Research Applications

Therapeutic Applications

The presence of hydrazine and nitro groups allows 2-hydrazinyl-4-nitropyridine dihydrochloride to engage in various biological interactions, making it a candidate for multiple therapeutic applications:

-

Antimicrobial Activity:

- Compounds with similar structural features have demonstrated antimicrobial properties against various pathogens, including bacteria and fungi. Research indicates that pyridine derivatives can exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

-

Anticancer Potential:

- The compound's ability to interact with biological targets may lead to modulation of enzyme activities or inhibition of cellular pathways involved in cancer progression. Studies have shown that related hydrazine derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound could possess similar properties .

- Neuroprotective Effects:

Case Studies and Research Findings

Several studies have explored the applications of compounds similar to this compound:

- Antimicrobial Studies: A study reported that pyridine compounds exhibited effective antibacterial activity against multiple strains, including drug-resistant bacteria. The promising results suggest that modifications to the hydrazine moiety could enhance efficacy .

- Cytotoxicity Assessments: Research on hydrazone derivatives revealed significant cytotoxic effects against various human cancer cell lines, indicating that structural modifications in similar compounds could lead to enhanced anticancer properties .

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-4-nitropyridine dihydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and functional group impacts among related compounds:

Biological Activity

2-Hydrazinyl-4-nitropyridine dihydrochloride is a chemical compound with significant potential in medicinal chemistry due to its unique structural features. Characterized by its molecular formula and a molecular weight of 227.05 g/mol, this compound contains a pyridine ring substituted with both hydrazinyl and nitro groups, which contribute to its biological activity and reactivity. This article explores the biological activities associated with this compound, including antimicrobial, anticancer, and other pharmacological effects.

Chemical Structure and Properties

The compound's structure is crucial for its biological activity. The hydrazinyl group is known for its reactivity in forming various derivatives that can interact with biological targets. The nitro group enhances the compound's ability to participate in redox reactions, making it a valuable candidate for drug development.

Biological Activity Overview

Research indicates that derivatives of 2-hydrazinyl-4-nitropyridine exhibit a range of biological activities:

- Antimicrobial Activity : Studies have shown that compounds similar to 2-hydrazinyl-4-nitropyridine demonstrate significant antimicrobial properties, particularly against resistant strains of bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) .

- Anticancer Properties : Preliminary investigations suggest that the compound may possess anticancer activity, potentially through mechanisms involving apoptosis induction in cancer cells.

- Cytotoxicity : Notably, some derivatives have been reported to exhibit low toxicity towards normal cell lines, indicating a favorable therapeutic index .

The mechanism by which 2-hydrazinyl-4-nitropyridine exerts its biological effects is not fully elucidated but is believed to involve:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Redox Activity : The nitro group may participate in redox cycling, generating reactive oxygen species (ROS) that can induce cellular stress and apoptosis in target cells.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique features of this compound against structurally similar compounds:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 2-Hydrazinyl-3-nitropyridine hydrochloride | 0.88 | Different substitution pattern; potential for distinct biological activity. |

| 5-Chloro-3-nitropyridin-2-amine | 0.88 | Chlorine substitution may enhance lipophilicity. |

| 2-Hydrazinyl-5-nitropyridine | 0.90 | Different position for the hydrazinyl group; varied reactivity profile. |

| 3-Chloro-2-hydrazinyl-5-nitropyridine | 0.86 | Chlorine substitution affects electronic properties. |

| 4,5-Dichloro-3-nitropyridin-2-amine | 0.81 | Multiple chlorine substituents may alter biological activity significantly. |

This table illustrates how variations in substitution patterns influence the chemical properties and biological activities of these compounds.

Case Studies and Research Findings

Several studies have focused on synthesizing and evaluating the biological activities of hydrazine derivatives:

- Antimicrobial Efficacy : A study demonstrated that certain hydrazone derivatives exhibited superior antibacterial activity compared to conventional antibiotics against MRSA strains .

- Cytotoxicity Assessment : In vitro studies indicated that specific derivatives did not show significant toxicity towards normal human cell lines, suggesting their potential as safer therapeutic agents.

- Mechanochemical Synthesis : Research has explored solvent-free synthesis methods for producing these compounds, enhancing their applicability in pharmaceutical contexts while minimizing environmental impact .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 2-Hydrazinyl-4-nitropyridine dihydrochloride, and what safety precautions are critical during synthesis?

- Methodological Answer : Synthesis typically involves hydrazine substitution on a pre-nitrated pyridine derivative. For example, nitropyridine precursors can react with hydrazine hydrate under controlled acidic conditions. Due to the explosive nature of dry hydrazine derivatives, ensure the reagent is phlegmatized (e.g., stored in 30% water) and handled in a fume hood with explosion-proof equipment . Post-reaction, hydrochloric acid is used to precipitate the dihydrochloride salt. Safety protocols for flammable solids (NFPA rating: Health 1, Flammability 0, Instability 2) should be followed, including grounding containers and avoiding static discharge .

Q. Which spectroscopic techniques are optimal for characterizing this compound, and how can structural ambiguities be resolved?

- Methodological Answer :

- NMR : H and C NMR identify hydrazinyl and nitro group positions. DO exchange confirms protonated amines.

- IR : Stretching frequencies for N-H (3100–3300 cm) and NO (1520–1350 cm) validate functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., CHClNO).

- X-ray Crystallography : Resolves tautomeric forms or salt configurations. Cross-reference with databases like NIST Chemistry WebBook for validation .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C. Avoid moisture to prevent hydrolysis of the hydrazinyl group. Use desiccants and monitor humidity (<30%). For transport, classify as a flammable solid (UN 1325) with appropriate hazard labeling . Stability tests under accelerated conditions (40°C/75% RH for 4 weeks) can predict shelf life .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer :

- Functional Selection : Hybrid functionals like B3LYP (incorporating exact exchange) improve accuracy for nitro-group charge distribution and hydrazine conjugation .

- Basis Sets : Use 6-311G** with diffuse and polarization functions for nitro π-system modeling .

- Applications : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Compare with experimental UV-Vis spectra (e.g., λ for nitro → hydrazine charge transfer) .

Q. What molecular docking strategies are effective in studying the biological interactions of this compound?

- Methodological Answer :

- Receptor Flexibility : Use AutoDock4 with side-chain flexibility for enzymes like LSD1 (lysine-specific demethylase), which may bind via nitro/hydrazine motifs .

- Scoring Functions : Evaluate binding affinity (ΔG) using semi-empirical force fields. Cross-validate with isothermal titration calorimetry (ITC) data.

- Biological Relevance : Prioritize targets with nitroreductase activity (e.g., bacterial enzymes) or anticancer pathways (e.g., apoptosis induction via hydrazine-mediated ROS generation) .

Q. How do pH and temperature influence the stability and degradation pathways of this compound in aqueous solutions?

- Methodological Answer :

- pH Studies : Conduct kinetic assays at pH 2–10. Nitro groups hydrolyze to amines under alkaline conditions (pH >9), detectable via HPLC-MS .

- Thermal Degradation : Use TGA/DSC to identify decomposition points (>200°C). Monitor nitro → nitrosamine conversion via FTIR.

- Analytical Monitoring : LC-MS/MS quantifies degradation products (e.g., pyridine-2-hydrazine derivatives) with C18 columns and 0.1% formic acid mobile phase .

Q. What strategies resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

- Methodological Answer :

- Benchmarking : Compare DFT-calculated reaction energies (e.g., nitro reduction) with experimental calorimetry. Adjust functionals (e.g., CAM-B3LYP for charge transfer) if discrepancies exceed 3 kcal/mol .

- Solvent Effects : Include implicit solvent models (e.g., PCM) in simulations to account for aqueous stabilization of ionic intermediates .

- Synthetic Validation : Repeat key reactions (e.g., hydrazine substitution) under varying conditions (e.g., microwave vs. reflux) to identify kinetic vs. thermodynamic control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.